molecular formula C26H36O3 B1591615 4-(Octyloxy)phenyl 4-pentylbenzoate CAS No. 50649-64-4

4-(Octyloxy)phenyl 4-pentylbenzoate

Cat. No. B1591615
CAS RN: 50649-64-4
M. Wt: 396.6 g/mol
InChI Key: ITWWXCLUKGZJRY-UHFFFAOYSA-N
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Description

“4-(Octyloxy)phenyl 4-pentylbenzoate” is a chemical compound with the molecular formula C26H36O3 . It has an average mass of 412.562 Da and a monoisotopic mass of 412.261353 Da .


Molecular Structure Analysis

The molecular structure of “4-(Octyloxy)phenyl 4-pentylbenzoate” consists of 26 carbon atoms, 36 hydrogen atoms, and 3 oxygen atoms . It has several freely rotating bonds and a polar surface area of 45 Å .


Physical And Chemical Properties Analysis

“4-(Octyloxy)phenyl 4-pentylbenzoate” has a density of 1.0±0.1 g/cm³ and a boiling point of 533.8±35.0 °C at 760 mmHg . It has a vapor pressure of 0.0±1.4 mmHg at 25°C and an enthalpy of vaporization of 81.0±3.0 kJ/mol . The compound’s flash point is 226.9±26.0 °C .

Scientific Research Applications

  • Specific Scientific Field: Liquid Crystal Research .
  • Summary of the Application: “4-(Octyloxy)phenyl 4-pentylbenzoate” is used in the synthesis of a new phenylbenzoate-based calamitic liquid crystal . Liquid crystals are unique materials that have properties of both liquids and crystals, and they are used in a variety of applications, including display technology, electro-optics, fast switching devices, organic light-emitting diodes (OLEDs), biosensors, organic semiconductors, and nanoparticle-doped LCs-based devices .
  • Methods of Application or Experimental Procedures: The liquid crystalline behavior of the compound has been investigated using differential scanning calorimetry and optical polarizing microscopy . These techniques allow researchers to study the phase transitions and structural properties of the liquid crystal.
  • Results or Outcomes: The compound exhibits an enantiotropic non-tilted smectic mesophase in a wide temperature range . The real and imaginary dielectric constant, conductivity mechanism, impedance, and dielectric relaxation mechanism of the compound have been investigated depending on frequency at different temperatures .

properties

IUPAC Name

(4-octoxyphenyl) 4-pentylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O3/c1-3-5-7-8-9-11-21-28-24-17-19-25(20-18-24)29-26(27)23-15-13-22(14-16-23)12-10-6-4-2/h13-20H,3-12,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWWXCLUKGZJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584792
Record name 4-(Octyloxy)phenyl 4-pentylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Octyloxy)phenyl 4-pentylbenzoate

CAS RN

50649-64-4
Record name 4-(Octyloxy)phenyl 4-pentylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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